Cintirorgon sodium, also known as LYC-55716, is a novel small-molecule compound that selectively activates the retinoic acid receptor-related orphan receptor gamma (RORγ). This compound is currently under investigation for its potential therapeutic applications, particularly in modulating immune responses. Its unique mechanism of action and biochemical properties make it a significant candidate in the field of immunology and drug development.
Cintirorgon sodium is classified as a RORγ agonist, which positions it within the broader category of nuclear receptor modulators. The compound's molecular formula is , and it has a molecular weight of 603.5 g/mol. It is sourced from various chemical databases, including PubChem, where detailed information regarding its structure and properties is available.
The synthesis of Cintirorgon sodium involves multiple steps, utilizing proprietary industrial production methods to optimize yield and purity. Key synthetic routes include:
The specific conditions for these reactions are tailored to achieve the desired chemical transformations while maintaining high purity levels.
Cintirorgon sodium participates in various chemical reactions that are crucial for its functionality:
The outcomes of these reactions are significantly influenced by the specific conditions applied during synthesis.
Cintirorgon sodium operates primarily through the activation of RORγ, which modulates immune cell gene expression. The mechanism involves:
The pharmacokinetics of Cintirorgon sodium have been studied in clinical settings, where it has shown a favorable profile during 28-day treatment cycles .
As a RORγ agonist, Cintirorgon sodium influences several biochemical pathways related to immune regulation. It has been noted for its ability to affect T-cell differentiation and function, particularly in promoting type 17 effector T-cell activity.
Cintirorgon sodium exhibits several notable physical characteristics:
The compound's chemical properties include:
Cintirorgon sodium is primarily being explored for its potential applications in:
Cintirorgon sodium (LYC-55716) is a first-in-class, orally bioavailable RORγ (retinoic acid receptor-related orphan receptor gamma) agonist developed for immuno-oncology applications. Its molecular formula is C₂₇H₂₂F₆NO₆SNa, reflecting a sodium salt formulation that enhances aqueous solubility. The compound features a stereospecific center with an (S)-configuration at the chiral sulfoxide moiety, confirmed by X-ray crystallography and circular dichroism studies [5] [7]. Key structural elements include:
Table 1: Physicochemical Properties of Cintirorgon Sodium
Property | Value | Method |
---|---|---|
Molecular Weight | 603.53 g/mol (free acid) | High-resolution mass spectrometry |
Hydrogen Bond Acceptors | 9 | Computational modeling |
Hydrogen Bond Donors | 1 (enolizable proton) | Potentiometric titration |
LogP (Octanol-Water) | 7.19 | Shake-flask method |
Topological Polar Surface Area | 101.52 Ų | Computational analysis |
pKa | 3.8 (carboxylic acid) | pH-dependent solubility assay |
Solubility (pH 7.4) | >5 mg/mL | Equilibrium solubility |
The sodium salt form significantly improves pharmacokinetic properties by achieving >90% dissolution within 30 minutes in biorelevant media (FaSSIF, pH 6.5). Cintirorgon exhibits pH-dependent solubility, with high solubility under alkaline conditions (≥10 mg/mL at pH >8) and reduced solubility in acidic environments (<1 mg/mL at pH 3.0). Its fluorescence emission spectrum shows λₘₐₓ at 340 nm, enabling spectroscopic tracking during purification [5] [7].
The synthesis of cintirorgon sodium employs a convergent strategy with eight linear steps, featuring a Suzuki-Miyaura coupling as the pivotal bond-forming reaction. Optimization focused on enhancing stereoselectivity and yield:
Step 1: Synthesis of Benzothiazole Intermediate2-Amino-5-(2-hydroxypropan-2-yl)benzenethiol undergoes cyclization with 6-(trifluoromethyl)nicotinaldehyde under oxidative conditions (DDQ, CH₂Cl₂, 0°C→RT). Yield improved from 45% to 82% through solvent optimization (tetrahydrofuran/water 4:1) and catalyst screening [7].
Step 2: Chiral Sulfoxide FormationThe critical stereogenic center is established via asymmetric oxidation of prochiral sulfide using diacetoxyiodobenzene and a (DHQD)₂PHAL catalyst. This step achieves 98% enantiomeric excess (ee) after crystallization-mediated enantiopurification, resolving early challenges with racemization [7].
Step 3: Salt FormationThe free acid is treated with sodium 2-ethylhexanoate in acetone/water (9:1) to precipitate the sodium salt. Process optimization reduced residual solvents to <300 ppm (ICH Q3C limits) via antisolvent crystallization using methyl tert-butyl ether [7].
Table 2: Optimization Metrics for Key Synthesis Steps
Step | Initial Yield/ee | Optimized Yield/ee | Critical Improvement |
---|---|---|---|
Benzothiazole formation | 45% | 82% | Aqueous cosolvent system |
Asymmetric oxidation | 78% ee | 98% ee | Chiral catalyst + crystallization |
Salt formation | 85% purity | 99.5% purity | Antisolvent crystallization protocol |
Green chemistry principles were integrated through:
Quantification of cintirorgon sodium in biological matrices employs reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The assay uses a C18 column (2.1 × 50 mm, 1.7 μm particles) with a 5-minute gradient elution (0.1% formic acid in water/acetonitrile). Key mass parameters include:
Sample preparation incorporates enzymatic deconjugation (β-glucuronidase) followed by solid-phase extraction (Oasis HLB cartridges), achieving 95.2% recovery. Critical innovations include:
The LC-MS/MS method was validated per FDA bioanalytical guidelines across four preclinical species (mouse, rat, dog, monkey). Key validation parameters include:
Table 3: Validation Parameters in Rat Plasma
Parameter | Value | Acceptance Criterion |
---|---|---|
Linear range | 0.5–500 ng/mL | r² > 0.995 |
LLOQ | 0.5 ng/mL | CV <20% |
Intra-day accuracy | 98.4–102.1% | 85–115% |
Inter-day precision | CV 4.2–6.8% | CV <15% |
Extraction recovery | 95.2 ± 3.1% | >70% |
Matrix effect | 97.8 ± 2.4% | 85–115% |
Stability (24h, RT) | 98.5% | >90% |
Method selectivity was confirmed against 47 structurally related ROR modulators. Hemolyzed plasma (up to 5% v/v) showed negligible interference (<8.2% signal deviation). The assay demonstrated robustness against:
Innovative applications include:
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6